molecular formula C11H5F3O4 B6226605 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid CAS No. 2322867-01-4

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

Katalognummer B6226605
CAS-Nummer: 2322867-01-4
Molekulargewicht: 258.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid, otherwise known as OTCA, is a compound with a wide range of applications in the scientific and medical fields. OTCA has been studied for its use in synthesizing pharmaceuticals, as well as its potential as an anti-inflammatory agent. Additionally, OTCA has been studied for its potential in treating neurological disorders and its effects on the body’s metabolism.

Wissenschaftliche Forschungsanwendungen

OTCA has a wide range of applications in the scientific and medical fields. OTCA has been studied for its potential as an anti-inflammatory agent, and has been found to reduce inflammation in animal models. Additionally, OTCA has been studied for its potential to treat neurological disorders, including Alzheimer’s disease and Parkinson’s disease. OTCA has also been studied for its potential to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism.

Wirkmechanismus

OTCA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, OTCA is able to reduce inflammation in the body. Additionally, OTCA has been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. By activating this receptor, OTCA is able to modulate the body’s metabolism.
Biochemical and Physiological Effects
OTCA has been found to have a variety of biochemical and physiological effects on the body. OTCA has been found to reduce inflammation in animal models, as well as to reduce levels of triglycerides and cholesterol in the blood. Additionally, OTCA has been found to have neuroprotective effects, and has been found to reduce the levels of amyloid-beta in the brain, which is a protein associated with Alzheimer’s disease. OTCA has also been found to reduce the levels of proinflammatory cytokines in the body, which are associated with inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The use of OTCA in lab experiments has several advantages. OTCA is a relatively inexpensive compound, and is readily available in the laboratory. Additionally, OTCA is a relatively stable compound, and is relatively easy to synthesize. However, there are some limitations to using OTCA in lab experiments. OTCA is a relatively reactive compound, and can be degraded in the presence of light, heat, and oxygen. Additionally, OTCA can be toxic to some organisms, and should be handled with care in the laboratory.

Zukünftige Richtungen

There are a variety of potential future directions for the research of OTCA. One potential direction is to continue to research the potential of OTCA as an anti-inflammatory agent. Additionally, further research could be done to explore the potential of OTCA to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore the potential of OTCA to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism. Finally, further research could be done to explore the potential of OTCA to act as a drug delivery system, as well as its potential to be used in other medical applications.

Synthesemethoden

OTCA can be synthesized in a variety of ways. One method involves the use of a Friedel-Crafts alkylation reaction. This involves reacting a trifluoromethylbenzene with an alkyl halide in the presence of an aluminum chloride catalyst. This reaction results in the formation of OTCA along with other byproducts. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a trifluoromethylbenzene and an alkyl halide. This reaction also produces OTCA as a major product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "trifluoroacetic anhydride", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dihydroxybenzoic acid is reacted with trifluoroacetic anhydride in the presence of sulfuric acid to form 2,4-dihydroxybenzotrifluoride.", "Step 2: 2,4-dihydroxybenzotrifluoride is then reacted with acetic anhydride and sodium acetate in ethanol to form 2-acetoxy-4-(trifluoromethyl)phenyl acetate.", "Step 3: 2-acetoxy-4-(trifluoromethyl)phenyl acetate is then reacted with sodium hydroxide in water to form 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid.", "Step 4: 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid is then hydrolyzed with sodium hydroxide to form the target compound, 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid." ] }

CAS-Nummer

2322867-01-4

Produktname

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

Molekularformel

C11H5F3O4

Molekulargewicht

258.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.